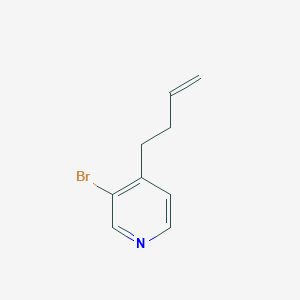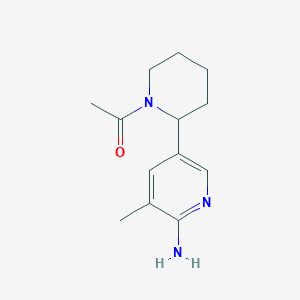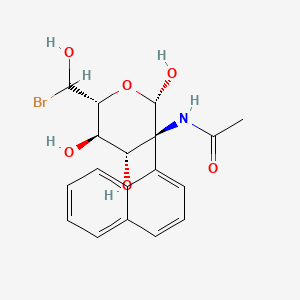
6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside is a compound prominently employed in the biomedical sector. It is known for its role in facilitating the detection and examination of disease-related proteins, particularly those associated with cancer. This compound functions as a substrate for selective enzymes, enabling the visualization and thorough analysis of these proteins.
Méthodes De Préparation
The synthesis of 6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside involves several steps. The primary synthetic route includes the bromination of 2-naphthol followed by glycosylation with 2-acetamido-2-deoxy-b-D-glucopyranosyl chloride. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or acetonitrile. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: This compound is a chromogenic substrate used for the detection of chitinase activity.
Substitution Reactions: The bromine atom in the naphthyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Applications De Recherche Scientifique
6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside has several scientific research applications:
Biomedicine: It is used to facilitate the detection and examination of disease-related proteins, particularly those associated with cancer.
Enzyme Studies: As a chromogenic substrate, it is employed in the study of chitinase activity, allowing researchers to visualize and quantify enzyme activity.
Pharmaceutical Testing: The compound is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside involves its role as a substrate for selective enzymes. When acted upon by enzymes such as chitinase, the compound undergoes hydrolysis, releasing a chromogenic product that can be easily detected. This property makes it valuable for visualizing and analyzing enzyme activity and disease-related proteins.
Comparaison Avec Des Composés Similaires
6-Bromo-2-naphthyl2-acetamido-2-deoxy-b-D-glucopyranoside can be compared with other similar compounds, such as:
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Another chromogenic substrate used for enzyme studies.
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Similar in structure but lacks the bromine atom, which may affect its reactivity and detection properties.
6-Chloro-2-naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside: A chlorinated analog that may have different reactivity and detection characteristics compared to the brominated compound.
These comparisons highlight the uniqueness of this compound, particularly its bromine substitution, which can influence its chemical reactivity and detection properties.
Propriétés
Formule moléculaire |
C18H20BrNO6 |
|---|---|
Poids moléculaire |
426.3 g/mol |
Nom IUPAC |
N-[(2S,3S,4S,5R,6R)-6-[bromo(hydroxy)methyl]-2,4,5-trihydroxy-3-naphthalen-1-yloxan-3-yl]acetamide |
InChI |
InChI=1S/C18H20BrNO6/c1-9(21)20-18(12-8-4-6-10-5-2-3-7-11(10)12)15(23)13(22)14(16(19)24)26-17(18)25/h2-8,13-17,22-25H,1H3,(H,20,21)/t13-,14+,15+,16?,17-,18-/m0/s1 |
Clé InChI |
DJJSCRGZMHMCNZ-PNKSAIQJSA-N |
SMILES isomérique |
CC(=O)N[C@]1([C@@H]([C@H]([C@@H](O[C@@H]1O)C(O)Br)O)O)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC(=O)NC1(C(C(C(OC1O)C(O)Br)O)O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


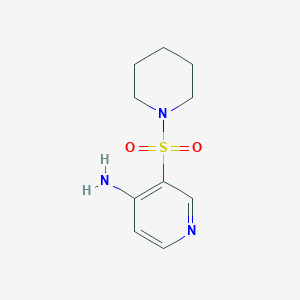
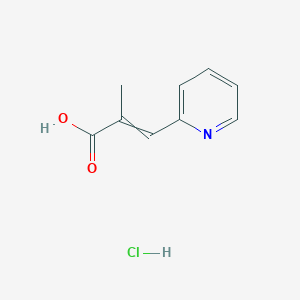

![(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)
![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)

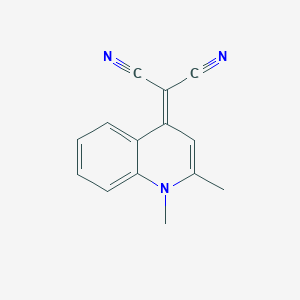
![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)

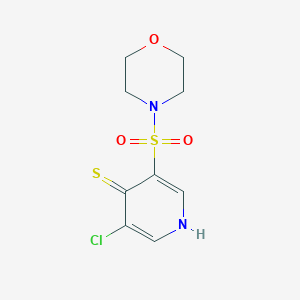

![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)
